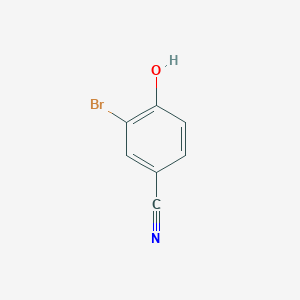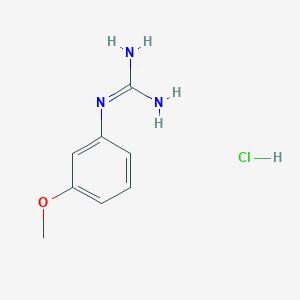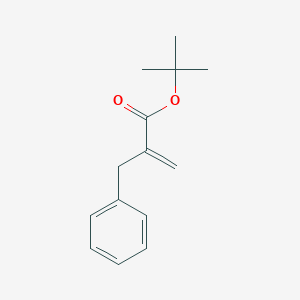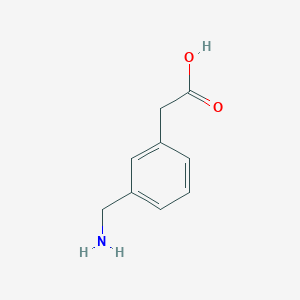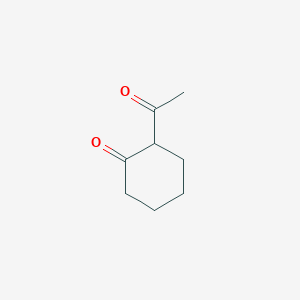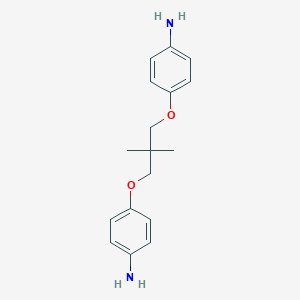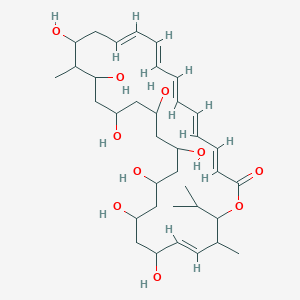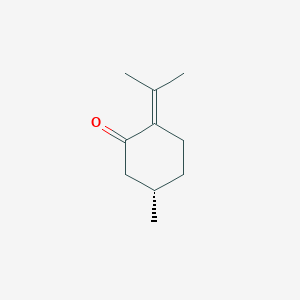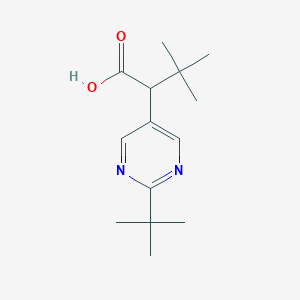
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has been found to have a variety of biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is not fully understood, but it is thought to act as a modulator of protein-protein interactions. It has been shown to bind to specific sites on proteins, altering their conformation and activity. This can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid are diverse. It has been shown to modulate the activity of ion channels, including voltage-gated potassium channels and calcium channels. It has also been found to interact with G protein-coupled receptors, affecting their downstream signaling pathways. Additionally, it has been shown to affect the activity of various enzymes, including protein kinases and phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments is its specificity. It has been shown to have a high affinity for specific protein targets, allowing researchers to study the activity of these proteins in a controlled manner. Additionally, the compound is relatively stable and easy to synthesize, making it a cost-effective tool for scientific research.
One limitation of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments is its potential for off-target effects. While the compound has a high affinity for specific protein targets, it may also interact with other proteins or cellular components, leading to unintended effects. Additionally, the compound may have limited solubility in certain experimental conditions, making it difficult to work with in some contexts.
Orientations Futures
There are many potential future directions for research involving 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid. One area of interest is the development of more specific and potent analogs of the compound, which could be used to study specific protein targets with greater precision. Additionally, researchers may explore the use of the compound in novel experimental contexts, such as in vivo studies or high-throughput screening assays. Finally, the compound may be used as a starting point for the development of new drug candidates, based on its ability to modulate specific protein targets.
Méthodes De Synthèse
The synthesis of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid involves several steps. The first step is the preparation of tert-butyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is then reacted with 3,3-dimethylbutanoic acid to produce 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid. The synthesis method has been optimized over time to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is commonly used in scientific research as a tool to study the function and regulation of various biological processes. It has been found to have a variety of applications, including the study of ion channels, G protein-coupled receptors, and protein-protein interactions. It is also used as a pharmacological tool to identify potential drug targets and to screen for potential drug candidates.
Propriétés
Numéro CAS |
122936-60-1 |
|---|---|
Nom du produit |
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
2-(2-tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)10(11(17)18)9-7-15-12(16-8-9)14(4,5)6/h7-8,10H,1-6H3,(H,17,18) |
Clé InChI |
VBDKINMDYLMHPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






